1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol
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Overview
Description
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a tertiary carbon. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine with 2-methylpropan-2-ol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as distillation or crystallization to obtain high-purity 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-one, while substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
- N-(5-Bromopyridyl-2)-2-N′-cytisinoacetamide
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the combination of a bromine atom on the pyridine ring and a tertiary hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
GBEVOCKJASVCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
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